molecular formula C12H13ClO2 B3051557 Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)- CAS No. 345905-96-6

Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-

Cat. No.: B3051557
CAS No.: 345905-96-6
M. Wt: 224.68 g/mol
InChI Key: MBJPATUIODMIKJ-MNOVXSKESA-N
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Description

Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-, also known as ethyl trans-2-(4-chlorophenyl)cyclopropane-1-carboxylate, is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and a chlorophenyl group attached to it.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropanecarboxylic acid and 4-chlorophenol.

  • Reaction Steps: The cyclopropanecarboxylic acid is first activated, often through the use of a coupling agent like dicyclohexylcarbodiimide (DCC), and then reacted with 4-chlorophenol to form the cyclopropanecarboxylic acid derivative.

  • Ethyl Ester Formation: The resulting compound is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl derivatives with biological systems.

  • Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid, 2-(4-hydroxyphenyl)-, ethyl ester

  • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester

  • Cyclopropanecarboxylic acid, 2-(4-nitrophenyl)-, ethyl ester

Uniqueness: This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds. The chloro substituent can make the compound more reactive in certain chemical reactions and may affect its binding affinity in biological systems.

Properties

IUPAC Name

ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPATUIODMIKJ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426991
Record name Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345905-96-6
Record name Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-
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Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester, (1S,2S)-

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